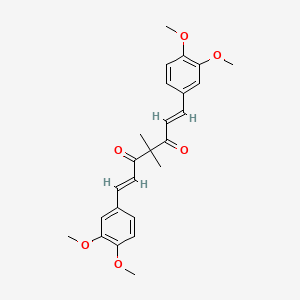
テトラメチルクルクミン
概要
説明
テトラメチルクルクミンは、ウコン(Curcuma longa)の根茎に含まれる天然化合物であるクルクミンの合成誘導体です。クルクミンは、その抗炎症作用、抗酸化作用、抗がん作用で知られています。 テトラメチルクルクミンは、クルクミンの安定性と生物学的利用能を向上させるために開発され、さまざまな治療用途の有望な候補となっています .
2. 製法
合成経路と反応条件: テトラメチルクルクミンは、クルクミンのメチル化によって合成することができます。このプロセスは、クルクミンをヨウ化メチルと、炭酸カリウムなどの塩基の存在下で反応させることを含みます。 この反応は、通常、アセトンやジメチルスルホキシド(DMSO)などの有機溶媒中、高温で行われます .
工業生産方法: テトラメチルクルクミンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、高収率と高純度を確保するために、反応条件を最適化することを含みます。 連続フロー反応器やクロマトグラフィーなどの高度な精製技術の使用により、工業生産の効率を高めることができます .
科学的研究の応用
Chemistry: It is used as a model compound for studying the chemical behavior of curcumin derivatives.
Biology: Tetramethylcurcumin exhibits significant anti-inflammatory and antioxidant properties, making it useful in biological research.
Medicine: It has shown promise in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Tetramethylcurcumin is used in the development of pharmaceuticals and nutraceuticals.
作用機序
テトラメチルクルクミンは、さまざまな分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Tetramethylcurcumin specifically suppresses the phosphorylation of STAT3 by binding selectively to Janus kinase 2 and the STAT3 Src homology-2 domain . This interaction plays a crucial role in STAT3 dimerization and signal transduction .
Cellular Effects
Tetramethylcurcumin exhibits significant effects on various types of cells. It downregulates STAT3 phosphorylation and DNA-binding activity in MDA-MB-231 breast and PANC-1 pancreatic cancer cells . It inhibits cell viability and cell invasion, leading to the impediment of multiple oncogenic processes and the induction of apoptosis in pancreatic and breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of Tetramethylcurcumin involves its binding selectively to Janus kinase 2 and the STAT3 Src homology-2 domain . This binding suppresses the phosphorylation of STAT3, leading to the inhibition of STAT3 phosphorylation, DNA-binding activity, and transactivation .
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylcurcumin can be synthesized through the methylation of curcumin. The process involves the reaction of curcumin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of tetramethylcurcumin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
化学反応の分析
反応の種類: テトラメチルクルクミンは、次のようなさまざまな化学反応を起こします。
酸化: テトラメチルクルクミンは、酸化されてキノン誘導体を生成することができます。
還元: テトラメチルクルクミンは、還元されてテトラヒドロ誘導体を生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: キノン誘導体。
還元: テトラヒドロ誘導体。
4. 科学研究での応用
類似化合物との比較
テトラメチルクルクミンは、次のような他のクルクミン誘導体と比較されます。
- テトラヒドロクルクミン
- オクタヒドロクルクミン
- ヘキサヒドロクルクミン
- ジメチルクルクミン
独自性: テトラメチルクルクミンは、クルクミンや他の誘導体と比較して、その安定性と生物学的利用能が向上していることで際立っています。 テトラメチルクルクミンは、複数の分子標的を阻害する能力があり、治療用途の汎用性の高い化合物となっています .
類似化合物:
- テトラヒドロクルクミン: 抗炎症作用と抗酸化作用で知られています。
- オクタヒドロクルクミン: 優れた抗炎症効果を示します。
- ヘキサヒドロクルクミン: 抗酸化作用と抗炎症作用のために使用されます。
- ジメチルクルクミン: 抗がん作用が研究されています .
テトラメチルクルクミンのユニークな特性と多様な用途は、科学研究と産業応用の両方において注目すべき化合物となっています。
特性
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZAMVBGQWOHT-UTLPMFLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467449 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-97-9 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLLL31 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FLLL31?
A: FLLL31 functions as a STAT3 inhibitor. It accomplishes this by binding to Janus kinase 2 and the Src homology-2 domain of STAT3. These interactions effectively inhibit STAT3 phosphorylation, impede its ability to bind DNA, and ultimately block its transactivation. [] This inhibitory effect on STAT3 signaling makes FLLL31 a promising candidate for targeting cancers reliant on constitutive STAT3 activation. []
Q2: What types of cancers have shown sensitivity to FLLL31 in preclinical studies?
A: Research has primarily focused on the effects of FLLL31 on pancreatic and breast cancer cell lines. Studies demonstrate that FLLL31 effectively inhibits the growth of these cancer cells, reduces colony formation, and hinders cell invasion. [] Additionally, FLLL31 enhances the efficacy of the chemotherapeutic drug doxorubicin against breast cancer cells. []
Q3: How does FLLL31 impact the tumor microenvironment?
A: In vivo studies using chicken embryo xenografts revealed that FLLL32, a closely related analog of FLLL31, inhibits tumor growth and reduces tumor vascularity. [] These findings highlight the potential of FLLL31 and its analogs to target not only cancer cells directly but also components of the tumor microenvironment that support tumor progression.
Q4: Has FLLL31 been explored for applications beyond cancer treatment?
A: Yes, research suggests potential for FLLL31 in treating allergic conditions like allergic rhinitis. In a mouse model of allergic rhinitis, intranasal administration of FLLL31 effectively reduced airway inflammation when animals were challenged with multiple allergens. []
Q5: Are there any studies exploring FLLL31's effect on specific immune cell populations?
A: Yes, research indicates that FLLL31 can modulate the balance between regulatory T cells (Tregs) and effector T cells. Specifically, FLLL31 was shown to increase the expression of FoxP3 in CD4+ T cells, leading to an expansion of CD4+CD25-FOXP3+ Tregs. [] This enhanced Treg activity, coupled with the suppression of pro-inflammatory Th1 and Th17 cells, suggests potential for FLLL31 in treating autoimmune diseases characterized by an imbalance in T cell populations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



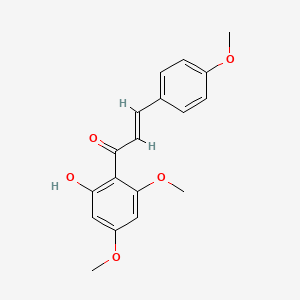


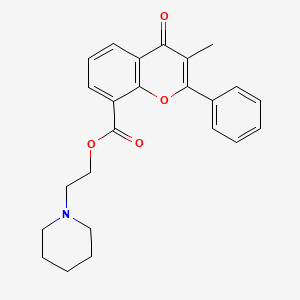

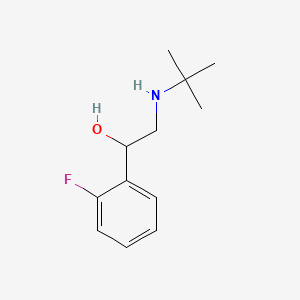
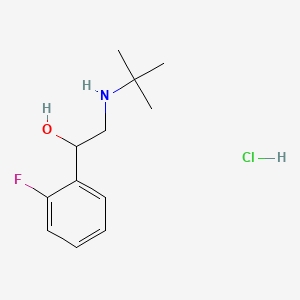

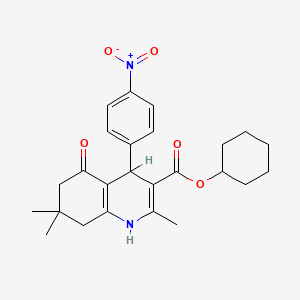


![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

